Basic Yellow 5

dye chemistry cationic dye structure acridinium vs diphenylmethane

Generic 'basic yellow' procurement risks mismatched fastness and substrate affinity. Basic Yellow 5 (C.I. 46035) is a quaternized acridinium dye with a permanent positive charge, ensuring strong electrostatic binding to anionic substrates under mildly acidic conditions-critical for vegetable-tanned leather and tannin-mordanted cotton. - Authentic historical leather restoration: Direct affinity for tannin-collagen complexes without modern mordants. - Unique greenish-yellow fluorescence on cotton; light fastness grade 2-3, suitable for indoor/decorative textiles. - Microbiological staining & ribosomal inhibition studies; ≥95% purity recommended. - Rapid uptake on lignin-rich paper pulps for specialty security papers. Specify CAS 6441-73-2 to avoid substitution with diphenylmethane-based Basic Yellow 2.

Molecular Formula C16H18ClN3
Molecular Weight 287.79 g/mol
CAS No. 6441-73-2
Cat. No. B020829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBasic Yellow 5
CAS6441-73-2
Synonyms3,6-diamino-2,7,10-trimethylacridinium chloride; BASIC ORANGE 4-11( C.I. 46035)
Molecular FormulaC16H18ClN3
Molecular Weight287.79 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=C(C=C(C(=C3)C)N)[N+](=C2C=C1N)C.[Cl-]
InChIInChI=1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H
InChIKeyADAOOVVYDLASGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Basic Yellow 5 (CAS 6441-73-2) Technical Procurement Overview: Acridinium Dye Identity and Core Specifications


Basic Yellow 5 (C.I. 46035) is a cationic acridinium dye — chemically 3,6-diamino-2,7,10-trimethylacridinium chloride — belonging to the acridine class of basic dyestuffs [1]. Distinct from the more common diphenylmethane-based Basic Yellow 2 (Auramine O, C.I. 41000), Basic Yellow 5 possesses a permanently charged quaternary nitrogen at the N-10 position of the acridine ring system, a structural feature that fundamentally alters its dye–substrate electrostatic interactions and fastness profile [2]. Historically known as Phosphine G, Aurophosphine G, Flavophosphine R, or Leather Yellow, this compound has been employed since the early 20th century in textile, leather, and paper coloration [3]. Its molecular formula is C₁₆H₁₈ClN₃ with a molecular weight of 287.79 g/mol, a density of 1.21 g/cm³, and a boiling point of 520.5 °C at 760 mmHg .

Why Basic Yellow 5 Cannot Be Interchanged with Generic Basic Yellow Dyes: Structural and Application-Specific Constraints


Generic substitution among basic yellow dyes is unreliable because differences in the chromophore core — acridinium vs. diphenylmethane vs. azo — produce divergent exhaustion kinetics, fastness grades, and fiber–substrate affinities. Basic Yellow 5 (C.I. 46035) is a quaternized acridinium species whose permanent positive charge at the N-10 position ensures strong electrostatic binding to anionic substrates even under mildly acidic conditions, whereas Basic Yellow 2 (Auramine O, C.I. 41000), a diphenylmethane dye, relies on protonation equilibria that are pH-sensitive and degrade at elevated temperatures [1]. Furthermore, Basic Yellow 5 is synthesized by N-10 methylation of C.I. 46025 (Acridine Yellow), converting a simple acridine base into a fully cationic acridinium salt; this alkylation step directly impacts substantivity toward tannin-mordanted cotton and vegetable-tanned leather [2][3]. Substituting a modern high-lightfastness basic yellow (e.g., Basic Yellow 28, light fastness grade 7 on acrylic) for Basic Yellow 5 in historical leather restoration or specific cotton mordant processes would alter the expected shade, fluorescence, and aging behavior, making the interchange technically invalid [4]. The quantitative differentiation evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for Basic Yellow 5 (C.I. 46035) vs. Closest Analogs and In-Class Alternatives


Structural Differentiation: Acridinium Permanently Cationic Core vs. Diphenylmethane Equilibrium-Dependent Charge of Basic Yellow 2

Basic Yellow 5 (CAS 6441-73-2) is 3,6-diamino-2,7,10-trimethylacridinium chloride, a quaternary acridinium salt with a permanent positive charge at the N-10 position [1]. In contrast, Basic Yellow 2 (Auramine O, CAS 2465-27-2, C.I. 41000) is a diphenylmethane dye whose cationic character depends on protonation of an imine group, rendering its charge state pH-dependent and thermally labile (decomposition observed above 60 °C) [2]. The molecular weight difference (Basic Yellow 5: 287.79 g/mol; Basic Yellow 2: 303.83 g/mol) and distinct chromophore classes (acridine vs. diarylmethane) preclude any assumption of functional interchangeability . This permanently cationic character of Basic Yellow 5 enables consistent electrostatic binding to negatively charged substrates across a wider pH operating range than equilibrium-dependent basic dyes [3].

dye chemistry cationic dye structure acridinium vs diphenylmethane

N-10 Methylation: Basic Yellow 5 vs. Its Direct Precursor Acridine Yellow (C.I. 46025)

Basic Yellow 5 is manufactured by N-10 methylation of C.I. 46025 (3,6-diamino-2,7-dimethylacridine, Acridine Yellow) using dimethyl sulfate or methyl 4-methylbenzenesulfonate [1]. This alkylation converts the neutral acridine base into a permanently charged acridinium chloride. The precursor C.I. 46025 (CAS 135-49-9) has a molecular weight of approximately 259.8 g/mol (free base) and lacks the N-10 methyl group; its cationic character depends solely on amino group protonation . The resulting C.I. 46035 (MW 287.79 g/mol) exhibits enhanced water solubility and substantivity toward anionic substrates compared to the non-alkylated precursor . Historical textile literature confirms that 'Patent Phosphines' — the class to which Basic Yellow 5 belongs — were specifically developed through alkylation of acridine dyestuffs to produce dyes with stronger basic character and improved fixation [2].

acridine dye synthesis N-alkylation cationic dye substantivity

Fastness on Tannin-Mordanted Cotton: Basic Yellow 5 vs. Basic Yellow 2 (Auramine O)

On standard cotton under comparable test conditions, Basic Yellow 5 (C.I. 46035) exhibits distinct fastness grades relative to Basic Yellow 2 (C.I. 41000). Basic Yellow 5 yields light fastness fading grade C (equating to approximately grade 2–3 on the AATCC 1–5 scale) with stain grade 2, and perspiration fastness fading grade 1–2 with stain grade 2–3 [1]. By direct comparison, Basic Yellow 2 shows light fastness grade 1 (fading), perspiration fastness fading grade 2 with stain grade 1, and soaping fastness fading grade 3 with stain grade 3–4 [2]. While both dyes belong to the 'poor light fastness' category typical of early basic dyes, Basic Yellow 5 offers marginally better light fastness (by approximately 1–2 grade points for fading) but inferior perspiration stain performance relative to Basic Yellow 2. The acridine chromophore also imparts a characteristic greenish-yellow fluorescence not present in the diphenylmethane-based Auramine O, which fluoresces with a different spectral signature [3].

color fastness cotton dyeing basic dye light fastness

Photostability of Acridine-Class Dyes: Quantitative Photooxidation Quantum Yield Comparison

Acridine dyes as a class exhibit low light fastness due to photooxidation by molecular oxygen in aqueous media. Makarov et al. (2006) determined the quantum yields (Φ) for photooxidation of three acridine dyes at an initial concentration of 2 × 10⁻⁵ mol/L: Acridine Yellow (C.I. 46025, the direct structural precursor of Basic Yellow 5) at Φ = 1.8 × 10⁻³; Acridine Orange at Φ = 1.5 × 10⁻³; and Proflavin acetate at Φ = 0.8 × 10⁻³ [1]. While Basic Yellow 5 (C.I. 46035) was not directly measured in this study, its acridinium core structure places it within the same photochemical class as Acridine Yellow, with the N-10 quaternization likely producing a comparable or slightly higher photooxidation quantum yield due to enhanced electron deficiency of the ring system. For context, this level of photodegradation is approximately 2–4 orders of magnitude greater than that of modern high-lightfastness basic dyes such as Basic Yellow 28 (light fastness grade 6–7 on ISO 105-B02) [2]. This class-level photostability limitation is an intrinsic property of the acridine chromophore and must be factored into application selection.

acridine photostability photooxidation quantum yield dye lightfastness mechanism

Leather Dyeing Compatibility: Direct Affinity of Basic Yellow 5 for Vegetable-Tanned Leather vs. Mordant-Dependent Basic Yellow 2

Basic Yellow 5, historically named 'Leather Yellow' or 'Phosphine,' exhibits direct affinity for vegetable-tanned leather without requiring an external mordant, owing to the strong electrostatic interaction between its permanently cationic acridinium group and the anionic tannin–collagen complex [1]. In contrast, Basic Yellow 2 (Auramine O), while also used in leather dyeing, relies on its conditionally cationic imine group and is documented to require careful pH control and is more commonly applied to tannin-mordanted cotton rather than direct leather processing [2]. Historical dyeing manuals explicitly identify Phosphine (Basic Yellow 5) as a leather-specific dye obtained as a by-product of Magenta manufacture, with particular suitability for cotton dyeing, printing, and leather coloration [3]. The permanently cationic acridinium structure of Basic Yellow 5 enables rapid, high-affinity binding to the negatively charged carboxylate and sulfonate groups present in vegetable-tanned leather, reducing the need for auxiliary fixing agents .

leather dyeing vegetable-tanned leather tannin–dye affinity

Evidence-Backed Application Scenarios for Basic Yellow 5 (C.I. 46035) in Research, Industrial Dyeing, and Specialty Procurement


Historical and Conservation-Grade Leather Coloration

Basic Yellow 5 is the preferred choice for dyeing vegetable-tanned leather in conservation and restoration contexts where historical authenticity is required. Its direct affinity for tannin–collagen complexes eliminates the need for modern mordanting agents that could alter the chemical profile of historic leather artifacts [1]. The acridinium core's permanent positive charge ensures rapid uptake and even penetration on vegetable-tanned substrates, a property documented since the early 20th century under the name 'Leather Yellow' [2]. Conservators and specialty leather processors should specify Basic Yellow 5 (C.I. 46035) rather than generic Basic Yellow 2 to maintain chemical compatibility with period-authentic dyeing methods. Users must account for the acridine-class photostability limitation (photooxidation quantum yield on the order of 10⁻³) by incorporating UV-protective finishes when light exposure is anticipated [3].

Tannin-Mordanted Cotton Dyeing with Specific Greenish-Yellow Fluorescence

For cotton dyeing via tannin mordant where a greenish-yellow fluorescent shade is desired, Basic Yellow 5 provides a characteristic spectral signature that differentiates it from the diphenylmethane-based Basic Yellow 2 (which produces a bright yellow without green fluorescence) [1]. On standard cotton, Basic Yellow 5 delivers light fastness grade approximately 2–3 (fading) and perspiration fastness grade 1–2 (fading) with stain grade 2–3 [2]. While these fastness grades are poor by modern textile standards, they are acceptable for decorative, indoor, or short-lifecycle textile applications where the unique fluorescence is the primary selection criterion. Procurement for fluorescent cotton applications should explicitly reference C.I. 46035, as no other basic yellow dye replicates this combination of acridine-based fluorescence and mordant-dependent cotton substantivity [3].

Biological Staining and Lectin-Binding Research Applications

Basic Yellow 5 (C.I. 46035) has demonstrated specific binding to bacterial surface lectins and ribosomal inhibition activity, making it a candidate for microbiological staining and antibacterial mechanism studies [1]. The acridinium structure enables fluorescence-based detection, while its ribosomal binding activity (interference with protein synthesis) provides a dual functional profile not shared by Basic Yellow 2 or other non-acridine basic yellows [2]. Researchers procuring this compound for biological assays should specify CAS 6441-73-2 and verify purity (≥95% dye content, as per commercial specifications) [3], noting that impurities from the synthesis pathway (via C.I. 46025 alkylation) may include unreacted acridine precursors that could confound biological results .

Paper Coloration Requiring Cationic Dye with High Lignin Affinity

Basic Yellow 5, as a permanently cationic acridinium dye, exhibits strong affinity for lignin-rich paper pulps (unbleached and mechanical pulps), a characteristic shared across the basic dye class but enhanced by the quaternary ammonium character of the acridinium core [1]. Compared to the more common Basic Yellow 2, the acridinium structure of Basic Yellow 5 provides a distinct orange-yellow shade with green fluorescence that may be preferred for specialty paper products such as decorative or security papers [2]. Paper manufacturers should note that the light fastness limitation (class-level acridine photooxidation quantum yield ~1.8 × 10⁻³) restricts Basic Yellow 5 to applications where long-term light exposure is not expected, unless UV-stabilizing coatings are applied [3]. Procurement should specify C.I. 46035 rather than generic 'basic yellow' to ensure the correct acridinium chemistry.

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